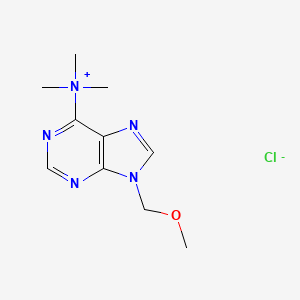
9-(Methoxymethyl)-N,N,N-trimethyl-9H-purin-6-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(Methoxymethyl)-N,N,N-trimethyl-9H-purin-6-aminium chloride is a chemical compound with a unique structure that includes a purine base modified with a methoxymethyl group and a trimethylammonium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Methoxymethyl)-N,N,N-trimethyl-9H-purin-6-aminium chloride typically involves the alkylation of a purine derivative. One common method is the reaction of 9H-purine with methoxymethyl chloride in the presence of a base, followed by quaternization with trimethylamine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or acetonitrile, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
9-(Methoxymethyl)-N,N,N-trimethyl-9H-purin-6-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The methoxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The methoxymethyl group can be hydrolyzed to yield the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
Wissenschaftliche Forschungsanwendungen
9-(Methoxymethyl)-N,N,N-trimethyl-9H-purin-6-aminium chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 9-(Methoxymethyl)-N,N,N-trimethyl-9H-purin-6-aminium chloride involves its interaction with specific molecular targets. The compound can bind to nucleic acids or proteins, affecting their function. The methoxymethyl and trimethylammonium groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(Methoxymethyl)-N,N,N-trimethyl-9H-purin-6-aminium bromide
- 9-(Methoxymethyl)-N,N,N-trimethyl-9H-purin-6-aminium iodide
- 9-(Methoxymethyl)-N,N,N-trimethyl-9H-purin-6-aminium sulfate
Uniqueness
9-(Methoxymethyl)-N,N,N-trimethyl-9H-purin-6-aminium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloride counterion also influences its solubility and reactivity compared to other similar compounds with different counterions.
Eigenschaften
CAS-Nummer |
63825-15-0 |
|---|---|
Molekularformel |
C10H16ClN5O |
Molekulargewicht |
257.72 g/mol |
IUPAC-Name |
[9-(methoxymethyl)purin-6-yl]-trimethylazanium;chloride |
InChI |
InChI=1S/C10H16N5O.ClH/c1-15(2,3)10-8-9(11-5-12-10)14(6-13-8)7-16-4;/h5-6H,7H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
UUNQVTQVJZXTHL-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)C1=NC=NC2=C1N=CN2COC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4,5,6-Tetrahydrocyclopenta[d]imidazol-2(1H)-one](/img/structure/B12929890.png)
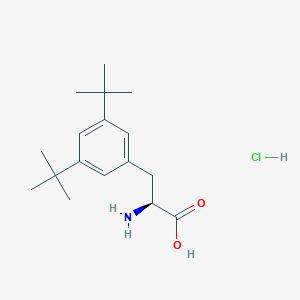
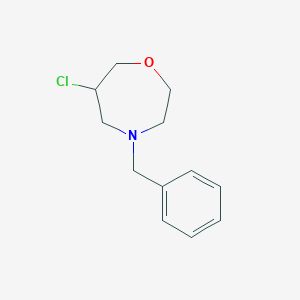
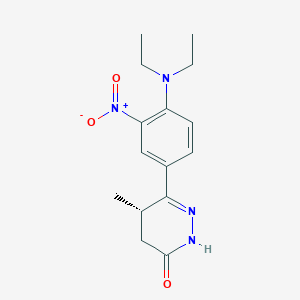
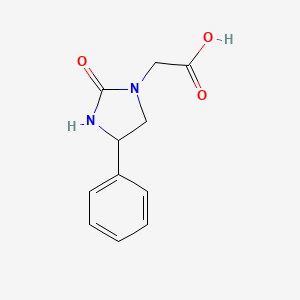

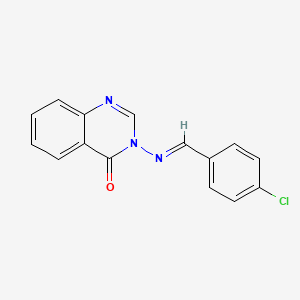
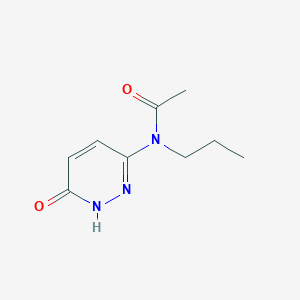
![4-Pyrimidinamine, 5-[(4-methoxyphenyl)methyl]-6-methyl-2-phenyl-](/img/structure/B12929929.png)

![2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B12929952.png)
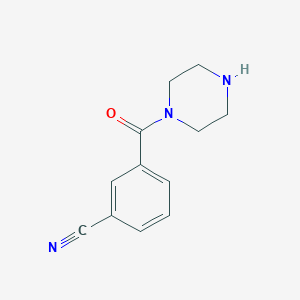
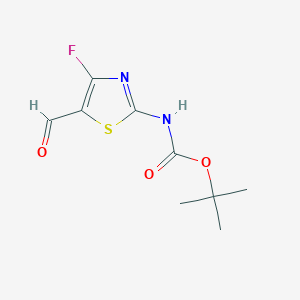
![Methyl 2-{[(5-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12929958.png)
